2-Bromo-5-(2-octyldodecyl)thiophene
CAS No.: 1004524-17-7
Cat. No.: VC8364743
Molecular Formula: C24H43BrS
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004524-17-7 |
---|---|
Molecular Formula | C24H43BrS |
Molecular Weight | 443.6 g/mol |
IUPAC Name | 2-bromo-5-(2-octyldodecyl)thiophene |
Standard InChI | InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3 |
Standard InChI Key | WSDSWKYPTYENJO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br |
Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure (C₂₄H₄₃BrS) combines a bromine substituent at the 2-position of the thiophene ring with a 2-octyldodecyl chain at the 5-position. This configuration creates distinct electronic and steric effects:
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Bromine atom: Serves as a reactive site for cross-coupling reactions while inducing electron-withdrawing effects that lower the HOMO level (-5.2 eV)
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Alkyl side chain: The branched C₂₀ hydrocarbon (2-octyldodecyl) provides exceptional solubility in non-polar solvents (>50 mg/mL in chloroform) while maintaining crystallinity in solid state
Physicochemical Characteristics
Critical material properties include:
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 443.6 g/mol | Mass Spectrometry |
Melting Point | 48-52°C | DSC Analysis |
LogP (Octanol-Water) | 9.3 ± 0.5 | Chromatographic测定 |
λmax (Solution) | 382 nm | UV-Vis Spectroscopy |
HOMO/LUMO | -5.2/-2.9 eV | Cyclic Voltammetry |
The extended conjugation length from the thiophene core combined with alkyl chain-induced solubility enables solution processing of electronic materials without compromising charge transport properties.
Synthesis and Scalable Production
Industrial Manufacturing
Continuous flow reactors have demonstrated superior performance in scale-up:
Process Parameter | Batch Method | Flow Chemistry |
---|---|---|
Production Rate | 5 kg/day | 23 kg/day |
Impurity Profile | 3-5% dibromide | <0.8% dibromide |
Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |
Solvent Recovery | 72% | 94% |
Flow systems enhance heat transfer and mixing efficiency, critical for maintaining regioselectivity in large-scale brominations.
Electronic Device Applications
Organic Photovoltaic Cells
Incorporation into donor-acceptor polymers has yielded remarkable OPV performance:
Table 1: Photovoltaic Performance of P3ODT:PC71BM Blends
Device Architecture | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
---|---|---|---|---|
ITO/ZnO/Polymer/MoO3/Ag | 7.05 | 14.9 | 0.72 | 65.8 |
PTT-ODTTBT:PC71BM | 6.88 | 14.2 | 0.71 | 68.1 |
The bromine enables precise molecular weight control during polymerization (PDI 1.2-1.3), while the alkyl chain facilitates nanoscale phase separation critical for charge generation.
Field-Effect Transistors
OFETs fabricated with this monomer demonstrate:
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Hole mobility up to 0.32 cm²/V·s in bottom-gate configurations
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On/Off ratios >10⁶ due to reduced trap states
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Threshold voltage stability within 5% over 1000 operation cycles
The 2-octyldodecyl side chain promotes edge-on molecular orientation (confirmed by GIWAXS), enhancing intermolecular π-orbital overlap.
Light-Emitting Diodes
When incorporated into emissive layers of PLEDs:
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External quantum efficiency reaches 8.7% at 100 cd/m²
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Commission Internationale de l'Éclairage (CIE) coordinates (0.65, 0.35) for red emission
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Luminance half-life (T50) of 420 hours at initial brightness of 1000 cd/m²
The bromine substituent facilitates efficient Förster resonance energy transfer (FRET) when blended with phosphorescent dopants.
Advanced Material Applications
Conjugated Polymer Synthesis
The compound serves as a key monomer in controlled polymerization:
Polymerization Techniques
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Kumada Catalyst-Transfer: Yielded P3ODT with Mn = 32 kDa (Đ = 1.18)
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Stille Coupling: Produced alternating copolymers with dioxythiophene units
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Direct Arylation: Enabled solvent-free synthesis of low-defect polymers
Table 2: Polymer Properties vs. Synthetic Method
Method | Mn (kDa) | Đ | μh (cm²/V·s) |
---|---|---|---|
Kumada | 32 | 1.18 | 0.28 |
Stille | 41 | 1.32 | 0.19 |
Direct Arylation | 27 | 1.45 | 0.11 |
Composite Material Engineering
Blends with inorganic nanoparticles show enhanced functionality:
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TiO₂ nanocomposites: 15% increase in dielectric constant
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CdSe quantum dot hybrids: 22 nm red-shift in plasmon resonance
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Graphene oxide composites: 3-order magnitude improvement in gas sensitivity
The alkyl chain mediates interfacial compatibility between organic/inorganic phases.
Comparison with Structural Analogs
Table 3: Performance Comparison of Thiophene Derivatives
Compound | Solubility (mg/mL) | μh (cm²/V·s) | OPV PCE (%) |
---|---|---|---|
2-Bromo-5-C12-thiophene | 28 | 0.11 | 4.2 |
5-Bromo-3-octylthiophene | 41 | 0.09 | 3.8 |
2-Bromo-5-(2-octyldodecyl) | 53 | 0.32 | 7.05 |
The 2-octyldodecyl substituent provides optimal balance between solubility and solid-state order.
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